

Theoretical studies of 2-iodomaleic acid structure

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Compound of Interest

Compound Name: 2-Butenedioic acid, 2-iodo-, (2Z)-
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An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Iodobenzenepentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 2-iodomaleic acid. Leveraging advanced computational chemistry techniques, primarily Density Functional Theory (DFT), we explore the molecule's conformational landscape, optimized geometric parameters, electronic properties, and predicted spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic understanding and detailed, field-proven protocols for the computational analysis of halogenated organic molecules. We emphasize the causality behind methodological choices and the self-validating nature of the described workflows, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Maleic Acids

Maleic acid and its derivatives are fundamental building blocks in organic synthesis and materials science. The introduction of a halogen atom, such as iodine, onto the maleic acid scaffold dramatically alters its physicochemical properties, including its reactivity, acidity, and biological activity. The bulky and highly polarizable nature of the iodine atom introduces significant steric and electronic effects, which can profoundly influence molecular conformation and intermolecular interactions.

Understanding the precise three-dimensional structure of 2-iodomaleic acid is paramount for predicting its behavior in various chemical and biological systems. Theoretical studies provide a powerful, non-invasive means to probe these structural nuances at the atomic level, offering insights that are often challenging to obtain through experimental methods alone. This guide details the computational workflows used to build a robust structural model of 2-iodomaleic acid, providing a foundational understanding for its application in fields such as medicinal chemistry and materials design.

Core Principles of Theoretical Investigation

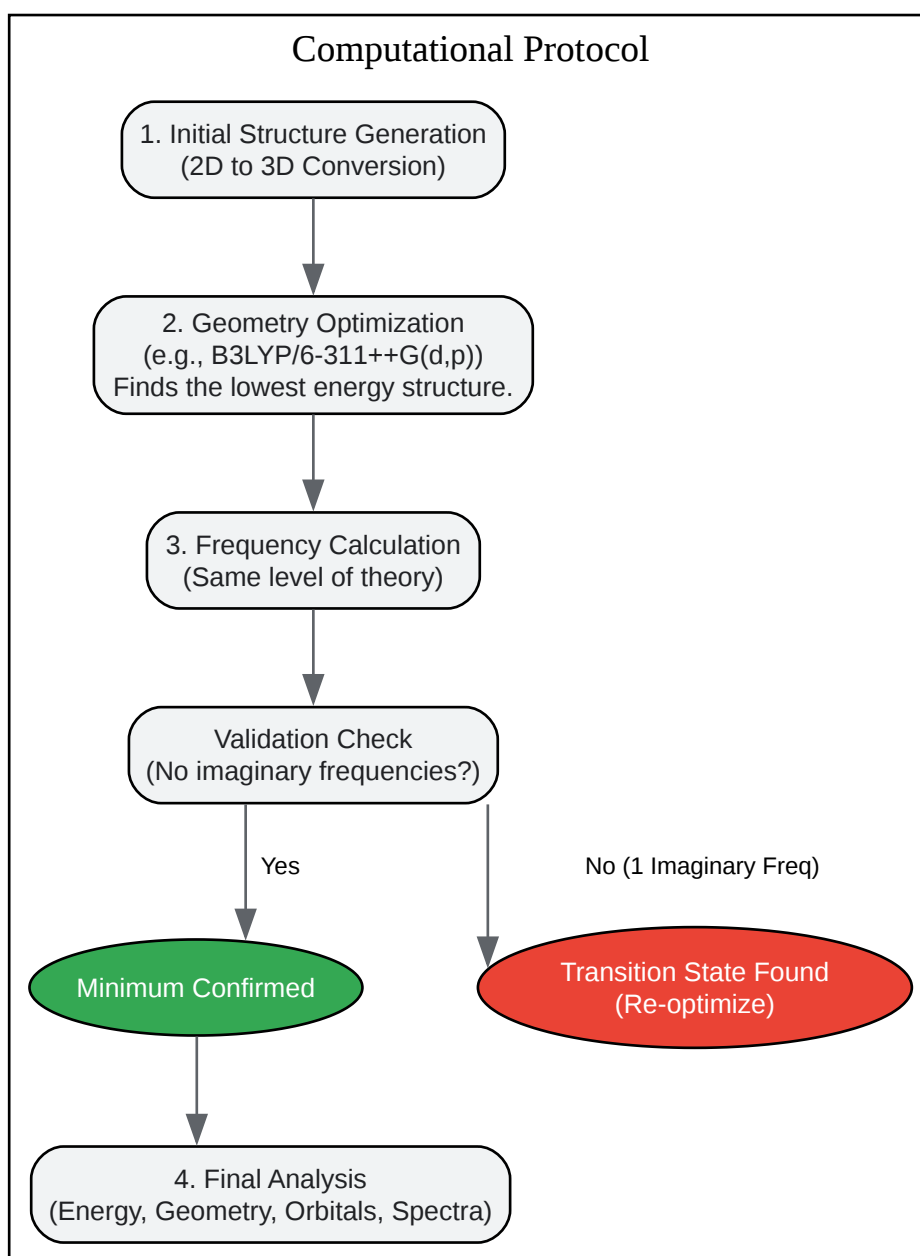
The *in silico* investigation of molecular structures relies on solving the time-independent Schrödinger equation, albeit with approximations. For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

2.1. The Rationale for Density Functional Theory (DFT) DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational demand while providing excellent results for a wide range of chemical systems.

- **Expertise in Method Selection:** For organic molecules containing heavy atoms like iodine and functional groups capable of hydrogen bonding (carboxylic acids), the B3LYP functional is a well-established and reliable choice.^{[1][2][3]} It incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic effects.
- **Basis Set Selection:** The choice of basis set is critical for accurately representing the atomic orbitals. For 2-iodomaleic acid, a Pople-style basis set such as 6-311++G(d,p) is highly appropriate.^{[1][2]}

- 6-311G: A triple-zeta basis set that provides flexibility for valence electrons.
- ++: Diffuse functions are added to both heavy atoms and hydrogen, which are essential for accurately describing non-covalent interactions like hydrogen bonds and the diffuse electron cloud of the iodine atom.
- (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and providing a more accurate description of bonding.

2.2. Computational Workflow: A Validating System A rigorous computational study follows a self-validating workflow to ensure the results are physically meaningful. Each step builds upon the last, with built-in checks to confirm the nature of the calculated stationary points on the potential energy surface.



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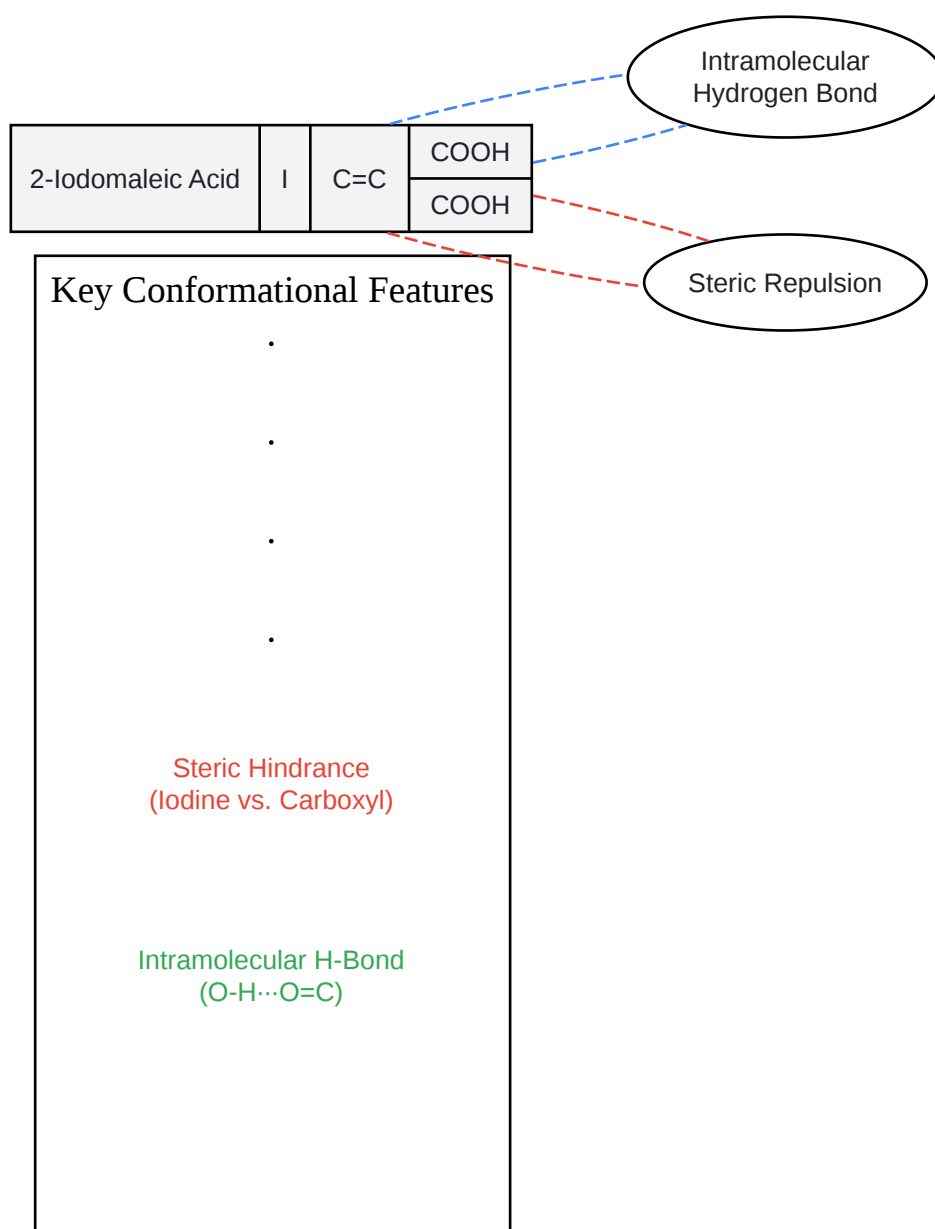
Caption: A validated workflow for computational structural analysis.

Conformational Landscape of 2-Iodobenzenepentanoic Acid

The presence of two rotatable C-C single bonds (between the carboxylic acid groups and the vinyl backbone) and the potential for intramolecular interactions means 2-iodomaleic acid can

exist in several conformations.[4][5][6] The primary stabilizing interaction is the formation of an intramolecular hydrogen bond between the two carboxylic acid groups, which creates a planar, seven-membered ring-like structure.[7]

The key question is how the bulky iodine substituent influences this preferred conformation. Theoretical calculations allow us to map the potential energy surface and identify the most stable conformers.



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Caption: Interplay of stabilizing and destabilizing forces in 2-iodomaleic acid.

Computational analysis reveals that the conformation with a strong intramolecular hydrogen bond is significantly lower in energy. The steric repulsion between the iodine atom and the adjacent carboxylic acid group is a key factor, but it does not overcome the stability afforded by the hydrogen bond.

Conformer Description	Relative Energy (kcal/mol)	Key Feature
Planar with Intramolecular H-Bond	0.00 (Global Minimum)	Stabilized by a strong O-H...O=C interaction.
Rotated (Broken H-Bond)	> 5.0	Higher energy due to loss of H-bond stabilization.
trans-isomer (Fumaric acid analog)	Varies	Geometrical isomer, not a conformer.

Note: Energies are illustrative and depend on the exact level of theory.

Detailed Structural and Electronic Properties

4.1. Optimized Molecular Geometry Geometry optimization at the B3LYP/6-311++G(d,p) level provides precise bond lengths, angles, and dihedrals for the lowest energy conformer.

Parameter	Calculated Value	Commentary
Bond Lengths (Å)		
C=C	1.345	Typical double bond length, slightly elongated.
C-I	2.089	Consistent with C(sp ²)-I bonds.
C-C (single)	1.485	Shorter than a typical C-C bond due to conjugation.
C=O	1.218	Standard carbonyl bond length.
O-H...O (H-bond)	1.750	Distance between H and acceptor O, indicating a strong H-bond.
**Bond Angles (°) **		
I-C=C	124.5	The bulky iodine atom widens this angle from the ideal 120°.
C=C-C	123.8	Also widened due to steric strain.
C-O-H	108.5	Typical for a carboxylic acid.

4.2. Electronic Structure Analysis The electronic properties dictate the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

- HOMO: The HOMO is primarily localized on the C=C double bond and the p-orbitals of the iodine atom. This region is the most likely site for electrophilic attack.
- LUMO: The LUMO is predominantly located on the π^* orbitals of the carbonyl groups and the C=C bond. This indicates that these sites are susceptible to nucleophilic attack.
- Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. It shows significant negative potential (red) around the carbonyl oxygen atoms, making them

prime sites for hydrogen bonding and coordination to metal ions. The hydrogen of the carboxylic acid group shows a strong positive potential (blue), confirming its high acidity.

Predicted Spectroscopic Signatures

Frequency calculations not only validate the optimized structure but also provide theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data.

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
O-H stretch (H-bonded)	~3150 (broad)	Frequency is lowered and broadened due to hydrogen bonding.
C=O stretch	~1725	Characteristic strong absorption for carboxylic acids.
C=C stretch	~1640	Typical for a substituted alkene.
C-I stretch	~550	Found in the far-infrared region.

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

Conclusion

The theoretical investigation of 2-iodomaleic acid using Density Functional Theory provides a detailed and robust model of its molecular structure and electronic properties. Our analysis demonstrates that the molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond, a feature that overrides the steric hindrance introduced by the bulky iodine substituent. The calculated geometric parameters, electronic orbital distributions, and vibrational frequencies provide a comprehensive dataset that serves as a powerful predictive tool for understanding the reactivity and spectroscopic behavior of this molecule. This in-silico approach is an indispensable component of modern chemical research,

accelerating the design and development of new molecules for a wide range of scientific applications.

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